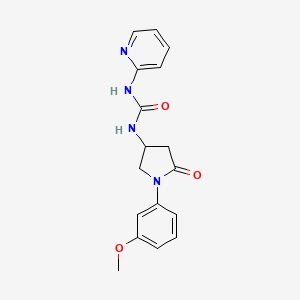
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a chemical compound that has gained significant attention in scientific research over the past few years. This compound is known for its potential applications in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
Stereochemical Synthesis and PI3 Kinase Inhibition
One of the notable applications of this compound is in the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors, exemplified by the synthesis of a specific metabolite of PKI-179. This process involves stereospecific hydroboration, oxidation, and reduction steps to achieve the desired stereochemistry, highlighting the compound's role in developing kinase inhibitors with potential therapeutic implications (Zecheng Chen et al., 2010).
Conformational and Tautomeric Studies
The compound's structural features facilitate investigations into conformational equilibria and tautomerism. Research on its derivatives has provided insights into the impact of molecular design on these properties, offering potential applications in molecular sensing and supramolecular chemistry (Adam Kwiatkowski et al., 2019).
Synthesis Methodologies
Research into the synthesis methodologies of related compounds underscores the versatility and reactivity of this chemical framework. Various synthetic routes have been explored, offering efficient pathways to derivatives with potential biological and material applications (Antonia A Sarantou et al., 2022).
Anticancer and Enzyme Inhibition
Derivatives of this compound have been synthesized and evaluated for their anticancer properties and enzyme inhibition capabilities. Studies have identified compounds with significant antiproliferative activities against various cancer cell lines, highlighting the potential of this chemical scaffold in developing new anticancer agents (Sana Mustafa et al., 2014).
PI3K Inhibitors Modification
Modifications of this compound have led to the development of derivatives with potent anticancer effects and reduced toxicity. By replacing specific groups, researchers have synthesized new derivatives with enhanced inhibitory activity against PI3Ks and mTOR, demonstrating the compound's utility in optimizing therapeutic agents (Xiao-meng Wang et al., 2015).
Propiedades
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-24-14-6-4-5-13(10-14)21-11-12(9-16(21)22)19-17(23)20-15-7-2-3-8-18-15/h2-8,10,12H,9,11H2,1H3,(H2,18,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKDNUPKCMJXDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B2386495.png)
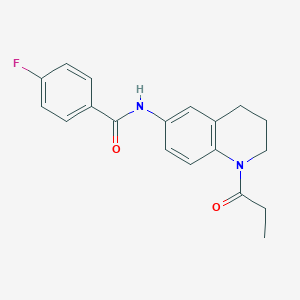
![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole](/img/structure/B2386497.png)
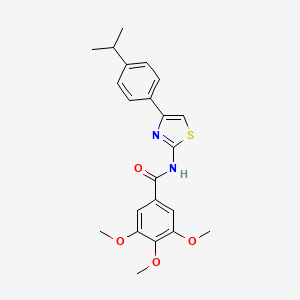
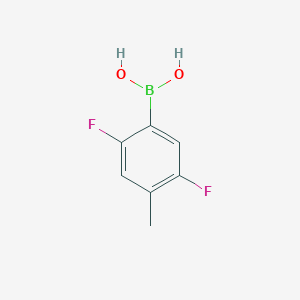
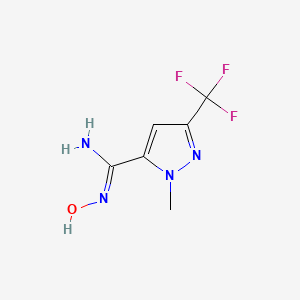
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2386504.png)
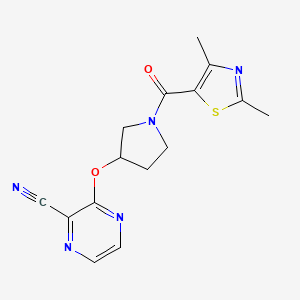
![7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2386509.png)
![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2386512.png)

![5-(methoxycarbonyl)-4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2386515.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2386516.png)